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molecular formula C13H18ClN B8789435 2-[(4-Chlorophenyl)methyl]azepane CAS No. 68840-79-9

2-[(4-Chlorophenyl)methyl]azepane

Cat. No. B8789435
M. Wt: 223.74 g/mol
InChI Key: OFYXLEPTLFZDDA-UHFFFAOYSA-N
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Patent
US04221788

Procedure details

Hydrogenate the thus-obtained 2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepine with platinum/active carbon/ hydrogen. Filter out the catalyst, concentrate the filtrate and distil to obtain 61.9 g (68% of theory) of the title compound with a BP of 93° at 0.1 mm of Hg.
Name
2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][C:7]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N:8]=2)=[CH:4][CH:3]=1>[Pt]>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=NCCCCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter out the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
distil

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2NCCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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